N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-indol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGYDAPOGQCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-N-(1H-indol-4-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.
1. Chemical Structure and Properties
This compound is a Mannich base, a class of compounds known for their diverse biological activities. The structure includes a furan moiety and an indole derivative, which are both recognized for their pharmacological significance.
2.1 Anticancer Properties
Numerous studies have explored the anticancer potential of compounds similar to this compound. For instance, Mannich bases have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | K562 | 1.90 |
| 4e | MV4-11 | 2.87 |
| 4e | HL60 | 6.24 |
| 4e | NB4 | 1.54 |
The compound's structure allows for interactions with cellular targets, potentially inhibiting pathways involved in tumor growth and proliferation .
2.2 Antimicrobial Activity
Research indicates that derivatives of Mannich bases exhibit antimicrobial properties. The furan and indole components may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways in pathogens, including Staphylococcus aureus and Mycobacterium smegmatis .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to cytotoxicity against cancer cells.
Study on Anticancer Activity
A study investigated various Mannich bases, including analogues of this compound, against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity, with IC50 values below 10 µM for some derivatives .
Antimicrobial Efficacy
Another significant study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings revealed that specific structural features contributed to enhanced activity against MRSA and other resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Its unique structural characteristics facilitate interactions with biological targets, making it a valuable subject for drug development.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and aromatic systems in this compound are susceptible to oxidation under controlled conditions:
a. Amine Oxidation
The tertiary amine center can undergo oxidation to form N-oxide derivatives. Common reagents include:
-
m-Chloroperbenzoic acid (mCPBA) : Selectively oxidizes the amine to N-oxide at 0–25°C in dichloromethane .
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Hydrogen Peroxide (H₂O₂) : Requires acidic conditions (e.g., acetic acid) for efficient oxidation .
b. Aromatic Ring Oxidation
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The indole ring is prone to oxidation at the 2- and 3-positions, forming oxindole derivatives when treated with KMnO₄ in aqueous acetone .
-
The furan ring undergoes oxidative cleavage with Ozone (O₃) or RuO₄ , yielding diketones or carboxylic acids depending on conditions .
Table 1: Oxidation Reactions and Products
Reduction Reactions
The compound participates in reductions targeting both the amine and aromatic systems:
a. Amine Reduction
-
Catalytic hydrogenation (H₂, Pd/C ) reduces the tertiary amine to a secondary amine, though this is less common due to steric hindrance .
b. Indole Ring Reduction
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LiAlH₄ selectively reduces the indole ring to indoline under anhydrous THF reflux .
-
NaBH₄/I₂ systems achieve partial saturation of the indole ring .
Table 2: Reduction Reactions and Products
| Reaction Site | Reagent/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Indole ring | LiAlH₄, THF, reflux | Indoline derivative | 65–75 | |
| Furan ring | H₂, Raney Ni, EtOH | Tetrahydrofuran derivative | 50–60 |
Substitution Reactions
a. Electrophilic Aromatic Substitution (EAS)
-
The indole ring undergoes EAS at the 3-position with Br₂ in acetic acid, yielding 3-bromoindole derivatives .
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Nitration (HNO₃/H₂SO₄ ) occurs at the 5-position of the indole ring .
b. Nucleophilic Substitution
-
The furan ring’s oxygen can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I ) to form O-alkylated products .
Table 3: Substitution Reactions and Products
Cyclization and Coupling Reactions
a. Pd-Catalyzed Cross-Coupling
-
Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃ ) functionalizes the indole ring at the 4-position .
b. Photochemical Cyclization
-
UV irradiation in the presence of I₂ induces cyclization between the furan and indole moieties, forming polyheterocyclic systems .
Biological and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
